beta-Thujaplicine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

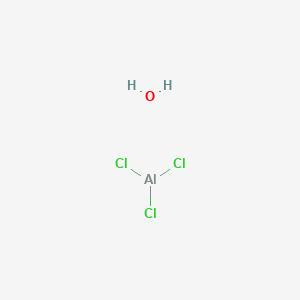

Alpha-thujaplicin: . Ce composé est connu pour ses propriétés antibactériennes, antifongiques et antioxydantes .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles: : L'alpha-thujaplicin peut être synthétisée par diverses méthodes. Une voie synthétique courante implique la cyclisation d'un précurseur approprié, tel que la 2-hydroxy-3-isopropyl-2,4,6-cycloheptatrién-1-one . La réaction nécessite généralement des conditions spécifiques, notamment l'utilisation de catalyseurs et des températures contrôlées pour garantir la formation de la structure de tropolone souhaitée .

Méthodes de production industrielle: : La production industrielle d'alpha-thujaplicin implique souvent l'extraction du composé à partir du bois de cœur des arbres de la famille des Cupressacées. Le processus d'extraction comprend l'extraction par solvant, suivie d'étapes de purification telles que la cristallisation ou la chromatographie pour isoler le composé pur .

Analyse Des Réactions Chimiques

Types de réactions: : L'alpha-thujaplicin subit diverses réactions chimiques, notamment:

Oxydation: L'alpha-thujaplicin peut être oxydée pour former des quinones correspondantes ou d'autres dérivés oxydés.

Substitution: L'alpha-thujaplicin peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Substitution: Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.

Principaux produits

Oxydation: Formation de quinones et d'autres dérivés oxydés.

Réduction: Formation de dérivés dihydro.

Substitution: Formation de dérivés de tropolone substitués.

Applications de recherche scientifique

L'alpha-thujaplicin a un large éventail d'applications de recherche scientifique, notamment:

Biologie: Investigué pour ses activités antibactériennes et antifongiques contre divers agents pathogènes.

Industrie: Utilisé dans le développement d'agents antimicrobiens pour la préservation du bois et d'autres applications.

Mécanisme d'action

L'alpha-thujaplicin exerce ses effets par plusieurs mécanismes:

Activité antibactérienne et antifongique: L'alpha-thujaplicin perturbe l'intégrité de la membrane cellulaire des bactéries et des champignons, conduisant à la mort cellulaire.

Activité anticancéreuse: L'alpha-thujaplicin induit l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses en activant des voies de signalisation spécifiques et en inhibant la prolifération cellulaire.

Chélation des métaux: L'alpha-thujaplicin a une forte capacité de chélation des métaux, ce qui peut inhiber l'activité des enzymes dépendantes des métaux et perturber les processus cellulaires.

Applications De Recherche Scientifique

Alpha-thujaplicin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other tropolone derivatives and studying their chemical properties.

Biology: Investigated for its antibacterial and antifungal activities against various pathogens.

Medicine: Explored for its potential anticancer properties, including cytotoxic effects on cancer cell lines.

Industry: Utilized in the development of antimicrobial agents for wood preservation and other applications.

Mécanisme D'action

Alpha-thujaplicin exerts its effects through several mechanisms:

Antibacterial and Antifungal Activity: Alpha-thujaplicin disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Anticancer Activity: Alpha-thujaplicin induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Metal Chelation: Alpha-thujaplicin has a strong metal-chelating capacity, which can inhibit the activity of metal-dependent enzymes and disrupt cellular processes.

Comparaison Avec Des Composés Similaires

L'alpha-thujaplicin fait partie d'un groupe de dérivés de tropolone isomères, notamment:

Béta-thujaplicin (Hinokitiol): Connu pour ses fortes propriétés antibactériennes et antifongiques.

Gamma-thujaplicin: Présente des activités biologiques similaires mais avec des degrés de puissance variables.

Unicité: : L'alpha-thujaplicin est unique en raison de son positionnement spécifique du groupe isopropyle, qui influence sa réactivité chimique et son activité biologique . Comparée à la bêta-thujaplicin et à la gamma-thujaplicin, l'alpha-thujaplicin a des propriétés distinctes qui la rendent adaptée à des applications spécifiques dans la recherche et l'industrie .

Propriétés

Numéro CAS |

1946-74-3 |

|---|---|

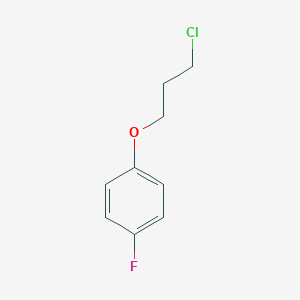

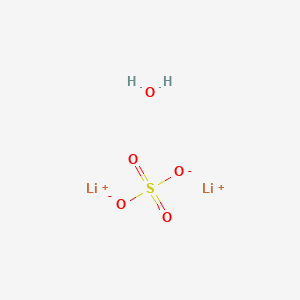

Formule moléculaire |

C10H12O2 |

Poids moléculaire |

164.20 g/mol |

Nom IUPAC |

2-hydroxy-3-propan-2-ylcyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-5-3-4-6-9(11)10(8)12/h3-7H,1-2H3,(H,11,12) |

Clé InChI |

TUFYVOCKVJOUIR-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=O)C=CC=C1)O |

SMILES canonique |

CC(C)C1=C(C(=O)C=CC=C1)O |

Key on ui other cas no. |

1946-74-3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione](/img/structure/B156311.png)

![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)

![SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE](/img/structure/B156316.png)